molecular formula C9H5BrF4O2 B13442873 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Cat. No.: B13442873
M. Wt: 301.03 g/mol
InChI Key: XZOFIQKBXXPGNJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of the corresponding acetophenone derivative. One common method is as follows:

    Starting Material: The synthesis begins with 4-fluoro-3-(trifluoromethoxy)acetophenone.

    Bromination: The acetophenone derivative is dissolved in an anhydrous solvent such as ether. Bromine is then added gradually to the solution in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred and cooled to maintain a controlled temperature.

    Isolation: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

2-bromo-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-6(11)8(3-5)16-9(12,13)14/h1-3H,4H2

InChI Key

XZOFIQKBXXPGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)OC(F)(F)F)F

Origin of Product

United States

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